Cas no 1323554-95-5 (3-(5-chloro-2-methoxyphenyl)-1-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)urea)

3-(5-chloro-2-methoxyphenyl)-1-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)urea 化学的及び物理的性質
名前と識別子
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- 3-(5-chloro-2-methoxyphenyl)-1-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)urea
- 1-(5-chloro-2-methoxyphenyl)-3-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]urea
- AKOS024491747
- 1323554-95-5
- VU0631023-1
- 1-(5-chloro-2-methoxyphenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea
- F5033-1485
- 3-(5-chloro-2-methoxyphenyl)-1-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea
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- インチ: 1S/C21H28ClN3O3/c1-14-10-17(15(2)28-14)13-25-8-6-16(7-9-25)12-23-21(26)24-19-11-18(22)4-5-20(19)27-3/h4-5,10-11,16H,6-9,12-13H2,1-3H3,(H2,23,24,26)
- InChIKey: BVGLNSUAIGPLAH-UHFFFAOYSA-N
- SMILES: N(C1=CC(Cl)=CC=C1OC)C(NCC1CCN(CC2C=C(C)OC=2C)CC1)=O
計算された属性
- 精确分子量: 405.1819195g/mol
- 同位素质量: 405.1819195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 501
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.7Ų
- XLogP3: 3.7
3-(5-chloro-2-methoxyphenyl)-1-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5033-1485-30mg |
3-(5-chloro-2-methoxyphenyl)-1-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea |
1323554-95-5 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5033-1485-5mg |
3-(5-chloro-2-methoxyphenyl)-1-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea |
1323554-95-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5033-1485-40mg |
3-(5-chloro-2-methoxyphenyl)-1-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea |
1323554-95-5 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5033-1485-1mg |
3-(5-chloro-2-methoxyphenyl)-1-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea |
1323554-95-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5033-1485-3mg |
3-(5-chloro-2-methoxyphenyl)-1-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea |
1323554-95-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5033-1485-4mg |
3-(5-chloro-2-methoxyphenyl)-1-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea |
1323554-95-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5033-1485-2μmol |
3-(5-chloro-2-methoxyphenyl)-1-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea |
1323554-95-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5033-1485-15mg |
3-(5-chloro-2-methoxyphenyl)-1-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea |
1323554-95-5 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5033-1485-20mg |
3-(5-chloro-2-methoxyphenyl)-1-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea |
1323554-95-5 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5033-1485-5μmol |
3-(5-chloro-2-methoxyphenyl)-1-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)urea |
1323554-95-5 | 5μmol |
$63.0 | 2023-09-10 |
3-(5-chloro-2-methoxyphenyl)-1-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)urea 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
3-(5-chloro-2-methoxyphenyl)-1-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)ureaに関する追加情報
Introduction to 3-(5-chloro-2-methoxyphenyl)-1-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)urea and Its Significance in Modern Chemical Biology
3-(5-chloro-2-methoxyphenyl)-1-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)urea, identified by its CAS number 1323554-95-5, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery. This molecule, featuring a complex arrangement of aromatic rings and heterocyclic structures, represents a promising candidate for further exploration in medicinal chemistry. The presence of both chloro and methoxy substituents on the phenyl ring, combined with the piperidine moiety, suggests a rich chemical space for interaction with biological targets.
The compound's structure is characterized by a urea linkage connecting two distinct pharmacophoric regions: a 5-chloro-2-methoxyphenyl group and a 1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-ylmethyl moiety. This bifunctional design allows for multiple points of interaction with biological systems, making it an intriguing subject for research. The urea group is particularly noteworthy, as it is frequently employed in drug design due to its ability to form hydrogen bonds and engage in favorable non-covalent interactions with biological targets.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The structural features of 3-(5-chloro-2-methoxyphenyl)-1-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)urea make it a compelling candidate for such applications. Specifically, the 5-chloro-2-methoxyphenyl moiety has been shown to exhibit properties that could be beneficial in inhibiting kinases and other enzymes involved in disease pathways. Additionally, the 1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl group adds another layer of complexity, potentially enabling interactions with protein surfaces or other biological receptors.
Recent studies have begun to explore the pharmacological potential of this compound. Initial computational modeling and in vitro assays suggest that it may possess inhibitory activity against certain enzymes implicated in cancer progression. The urea linkage, in particular, has been identified as a key pharmacophore that could interact with active sites or allosteric pockets on target proteins. This has prompted further investigation into its binding affinity and selectivity profiles.
The synthesis of 3-(5-chloro-2-methoxyphenyl)-1-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)urea presents an interesting challenge due to its complex structure. However, advancements in synthetic chemistry have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in assembling the various fragments into the desired target molecule. These synthetic strategies not only enhance yield but also allow for modifications that could optimize biological activity.
From a chemical biology perspective, this compound exemplifies how structural complexity can be leveraged to achieve specific biological outcomes. The combination of aromatic rings with electron-withdrawing groups like chlorine and methoxy substituents can influence electronic properties and binding interactions. Furthermore, the presence of a piperidine ring introduces conformational flexibility, which can be exploited to improve drug-like properties such as solubility and metabolic stability.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 3-(5-chloro-2-methoxyphenyl)-1-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-y}methyl)urea are likely to play an increasingly important role in drug discovery pipelines. Their unique structural features offer opportunities for innovation in medicinal chemistry and provide a foundation for developing novel treatments for various diseases. The ongoing exploration of their pharmacological properties will be crucial in determining their potential as lead compounds or building blocks for future therapeutics.
The development of high-throughput screening (HTS) technologies has also facilitated the rapid evaluation of compounds like this one against large libraries of biological targets. By integrating HTS with computational methods such as molecular docking and virtual screening, researchers can efficiently identify promising candidates for further study. This approach accelerates the drug discovery process by narrowing down the pool of compounds that require detailed experimental validation.
In conclusion,3-(5-chloro--{2-methoxyphenyl)-1-{(}-1-{(}-{2}, {5}-dimethylfuran--{3}-y}l{)}methylpip{eridin--{4}-y}l{)}methyl}urea (CAS no 1323554--95--5) represents a significant advancement in chemical biology research due to its intricate structure and potential therapeutic applications. Its unique combination of functional groups makes it an attractive candidate for modulating disease-related pathways. As synthetic methodologies improve and screening technologies evolve,this compound will continue to be explored as a valuable tool for discovering new medicines.
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